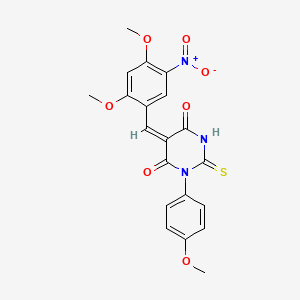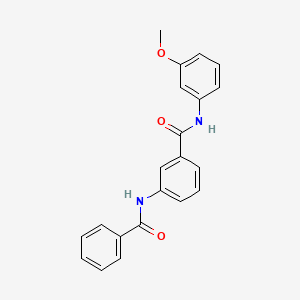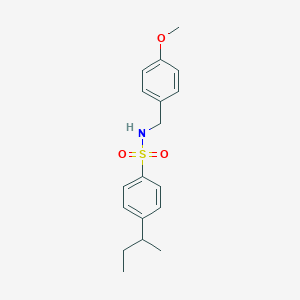
2-(methylthio)-N-(4-pyridinylmethyl)benzamide
描述
2-(methylthio)-N-(4-pyridinylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and development. This compound is also known as MPTP and is a derivative of benzamide. The chemical structure of MPTP consists of a benzene ring, a pyridine ring, and a methylthio group attached to the benzene ring.
作用机制
MPTP is converted into MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is toxic to dopaminergic neurons, leading to their degeneration and subsequent Parkinson's-like symptoms.
Biochemical and Physiological Effects:
MPTP's biochemical and physiological effects are primarily related to its conversion into MPP+ and subsequent toxicity to dopaminergic neurons. This toxicity leads to a decrease in dopamine levels in the brain, resulting in Parkinson's-like symptoms such as tremors, rigidity, and bradykinesia.
实验室实验的优点和局限性
One of the significant advantages of using MPTP in lab experiments is its ability to induce Parkinson's-like symptoms, making it a valuable tool for studying the disease's mechanisms and potential treatments. However, MPTP's limitations include its toxicity and potential hazards to researchers handling the compound.
未来方向
Future research on MPTP could focus on developing safer and more effective ways to use the compound in lab experiments. Additionally, research could focus on using MPTP to study other neurological disorders and diseases. Finally, research could focus on developing treatments for Parkinson's disease based on the mechanisms of MPTP's toxicity.
科学研究应用
MPTP has been extensively studied for its potential applications in scientific research. One of the most significant applications of MPTP is its use as a tool to study Parkinson's disease. MPTP is known to cause Parkinson's-like symptoms in humans and animals, making it a valuable tool for studying the disease's mechanisms and potential treatments.
属性
IUPAC Name |
2-methylsulfanyl-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-18-13-5-3-2-4-12(13)14(17)16-10-11-6-8-15-9-7-11/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANILIBLHYZJHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-N-(pyridin-4-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-1-methyl-1H-tetrazole](/img/structure/B4853689.png)
![N-(2-furylmethyl)-1-methyl-4-{[(1-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B4853691.png)
![methyl 2-({[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4853695.png)





![2-iodo-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4853731.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4853744.png)

![N-butyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4853746.png)
![ethyl 2-({[3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4853750.png)